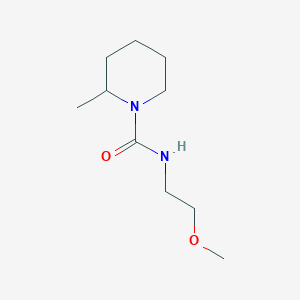![molecular formula C24H25N3O3 B4543905 1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4543905.png)
1-mesityl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
The compound you're interested in belongs to a class of chemicals known for their heterocyclic structure, often characterized by the presence of pyrimidinetrione and pyrrolidinyl groups. These types of compounds are significant in various fields of chemistry and materials science due to their unique chemical and physical properties, which enable a wide range of applications, including in polymer chemistry and potentially in pharmaceuticals, albeit you've specified to exclude drug-related information.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one you're interested in often involves multi-step reactions, including classical condensation processes or more novel approaches such as 1,3-dipolar cycloadditions. For instance, compounds with pyrimidine or pyridine moieties can be synthesized using diamine monomers reacting with aromatic dianhydrides through a classical two-step polymerization method, as demonstrated in the preparation of highly transparent polyimides (Wang et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, including X-ray and DFT studies, plays a crucial role in understanding the geometric parameters, vibrational wavenumbers, and chemical shifts of molecules. Such analyses reveal the optimized structure and electronic configurations, contributing to insights into the molecular electrostatic potential and non-linear optical properties of compounds (Özdemir et al., 2015).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including cycloadditions, which are often used to synthesize novel compounds. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines from 3-dimethylamino-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbonyl)-acrylonitrile demonstrates the versatility of heterocyclic amidines in generating a wide range of derivatives through reactions with different amines (Elmaati, 2002).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, thermal stability (including glass transition temperatures and degradation temperatures), and mechanical properties (tensile strength, modulus, etc.), are crucial for their practical applications. Polyimides containing pyrimidine or pyridine moieties, for instance, show excellent solubility in polar solvents, high thermal stability, and outstanding mechanical properties, making them suitable for high-performance materials (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, dictate the applications and functionality of heterocyclic compounds. The reactivity pattern of compounds, such as those involving conjugate addition reactions of methylidene derivatives of 1-benzylpyrimidinetrione, showcases the diverse chemical behavior and potential for further functionalization of these molecules (Abdelghani, 2001).
Propiedades
IUPAC Name |
(5E)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-12-16(2)21(17(3)13-15)27-23(29)20(22(28)25-24(27)30)14-18-6-8-19(9-7-18)26-10-4-5-11-26/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,25,28,30)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRXKDLGLGSODR-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C(=CC3=CC=C(C=C3)N4CCCC4)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCCC4)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
![2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)
![ethyl 2-[({5-[(4-fluorobenzoyl)amino]-1-phenyl-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/structure/B4543847.png)
![4-[tert-butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B4543853.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4543860.png)

![6-(1-pyrrolidinyl)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B4543871.png)
![2,2-dimethyl-10-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-thiol](/img/structure/B4543894.png)
![N-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4543896.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4543906.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4543924.png)
